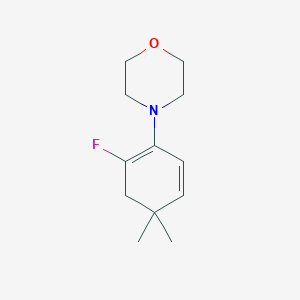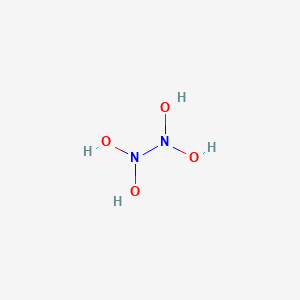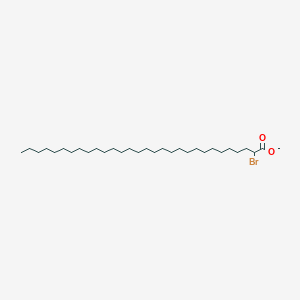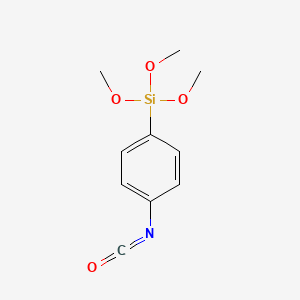
(4-Isocyanatophenyl)(trimethoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Isocyanatophenyl)(trimethoxy)silane is an organosilicon compound that features both an isocyanate group and a trimethoxysilane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isocyanatophenyl)(trimethoxy)silane typically involves the reaction of 4-isocyanatophenol with trimethoxysilane. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane group. A common method involves the use of a catalyst such as a tertiary amine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process needs to be carefully controlled to ensure the purity and yield of the product. The use of continuous flow reactors and advanced purification techniques can help in achieving high-quality industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Isocyanatophenyl)(trimethoxy)silane can undergo various types of chemical reactions, including:
Hydrolysis: The trimethoxysilane group can hydrolyze in the presence of water to form silanols.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Condensation: Acidic or basic catalysts to promote siloxane bond formation.
Addition Reactions: Amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis and Condensation: Siloxane polymers or networks.
Addition Reactions: Ureas and carbamates.
Applications De Recherche Scientifique
(4-Isocyanatophenyl)(trimethoxy)silane has a wide range of applications in scientific research:
Materials Science: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Chemistry: Employed in the synthesis of functionalized silanes and siloxanes.
Biology and Medicine: Potential use in the development of biocompatible materials and drug delivery systems.
Mécanisme D'action
The mechanism of action of (4-Isocyanatophenyl)(trimethoxy)silane involves the reactivity of its functional groups:
Isocyanate Group: Reacts with nucleophiles to form stable urea or carbamate linkages.
Trimethoxysilane Group: Undergoes hydrolysis and condensation to form siloxane bonds, which contribute to the formation of durable and stable networks.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethoxysilane: A simpler compound with only a trimethoxysilane group.
Phenyltrimethoxysilane: Contains a phenyl group instead of an isocyanate group.
Isooctyl trimethoxysilane: Features an isooctyl group instead of a phenyl group.
Uniqueness
(4-Isocyanatophenyl)(trimethoxy)silane is unique due to the presence of both an isocyanate group and a trimethoxysilane group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it particularly useful as a coupling agent and in the synthesis of advanced materials .
Propriétés
Numéro CAS |
114371-16-3 |
|---|---|
Formule moléculaire |
C10H13NO4Si |
Poids moléculaire |
239.30 g/mol |
Nom IUPAC |
(4-isocyanatophenyl)-trimethoxysilane |
InChI |
InChI=1S/C10H13NO4Si/c1-13-16(14-2,15-3)10-6-4-9(5-7-10)11-8-12/h4-7H,1-3H3 |
Clé InChI |
ZMCHMRGDLDAKFJ-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C1=CC=C(C=C1)N=C=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


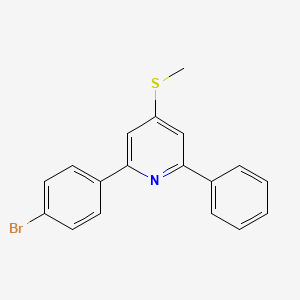
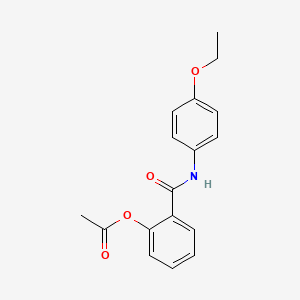
![Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]-](/img/structure/B14312681.png)
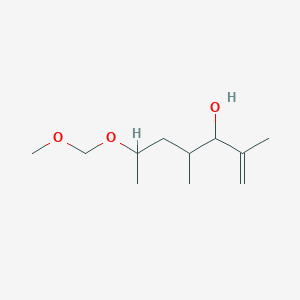
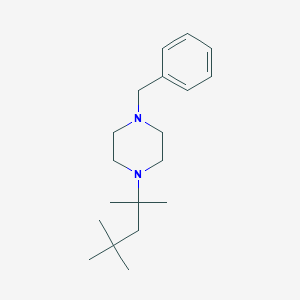
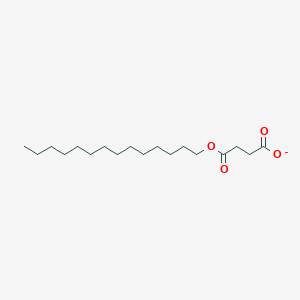
![4-[(Thiophen-2-yl)ethynyl]aniline](/img/structure/B14312702.png)

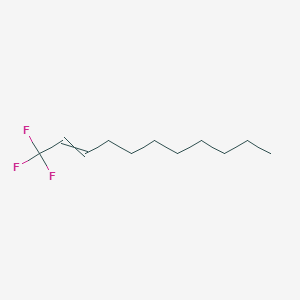
![{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene](/img/structure/B14312715.png)
